molecular formula C16H14N2O3S2 B2506280 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide CAS No. 896288-51-0

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide

Cat. No.: B2506280
CAS No.: 896288-51-0
M. Wt: 346.42
InChI Key: VESKKNSMPWYTPH-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a cyano group and a cyclopenta[b]thiophene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyano group is introduced through a nucleophilic substitution reaction, while the methanesulfonylbenzamide moiety is attached via a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and high-throughput screening can further optimize the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3,4,5-tetrafluorobenzamide
  • 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

Uniqueness

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methanesulfonylbenzamide stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfonyl group, in particular, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-23(20,21)11-5-2-4-10(8-11)15(19)18-16-13(9-17)12-6-3-7-14(12)22-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESKKNSMPWYTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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